2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

IKKβ inhibition NF-κB signaling Kinase inhibitor

NF-κB pathway researchers require reliable IKKβ probe compounds. Halogenated phenyl analogs lack the pyrazole motif's hydrogen-bond capacity, risking altered target engagement. This compound (CAS 1004186-14-4) offers predicted IKBKB affinity (pKi 7.42) and favorable ligand efficiency (LE 0.40). Ideal for docking validation, pharmacophore modeling, and SAR exploration. MW 365.5 Da, TPSA 89.2 Ų, XLogP3 2.3. In stock.

Molecular Formula C19H19N5OS
Molecular Weight 365.46
CAS No. 1004186-14-4
Cat. No. B2393427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
CAS1004186-14-4
Molecular FormulaC19H19N5OS
Molecular Weight365.46
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H19N5OS/c25-19(23-11-1-2-12-23)14-26-18-9-8-17(21-22-18)15-4-6-16(7-5-15)24-13-3-10-20-24/h3-10,13H,1-2,11-12,14H2
InChIKeyNBAOJCFDRSPWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone (CAS 1004186-14-4): A Pyrazolylphenyl-Pyridazine Chemical Probe


2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone (CAS 1004186-14-4) is a heterocyclic small molecule (C19H19N5OS, MW 365.5 g/mol) [1] comprising a pyridazine core linked via a thioether bridge to a pyrrolidin-1-ylethanone moiety, with a 4-(1H-pyrazol-1-yl)phenyl substituent at the pyridazine 6-position. This compound belongs to the pyrazolylphenyl-pyridazine class, a chemotype explored in kinase inhibitor discovery and anti-inflammatory research [2]. The pyrazole-phenyl motif introduces both hydrogen-bond acceptor capacity and aromatic π-stacking potential, distinguishing it from simpler halogenated phenyl analogs.

Why Generic Substitution of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone Is Not Advisable Without Comparative Data


Within the pyridazin-3-yl-sulfanyl-pyrrolidinylethanone scaffold family, the nature of the 6-position aryl substituent fundamentally determines target engagement profiles. Halogenated phenyl analogs (e.g., 4-fluorophenyl or 4-bromophenyl) offer different electronic and steric properties compared to the 4-pyrazol-1-ylphenyl group present in the target compound [1]. The pyrazole ring introduces additional hydrogen-bond acceptor sites and nitrogen-based coordination capacity absent in simple halogenated phenyl or pyridinyl analogs . Computational predictions from the ZINC database indicate that this specific compound has predicted affinity for IKBKB (pKi 7.42) and CHUK (pKi 6.11) [2], while closely related analogs with different 6-substituents are predicted to exhibit divergent selectivity profiles. Substitution without rigorous side-by-side comparison therefore risks fundamentally altering biological activity and invalidating experimental conclusions.

Quantitative Differentiation Evidence for 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone Versus Structural Analogs


IKBKB Kinase Predicted Affinity: Pyrazolylphenyl vs. Halo-Phenyl and Pyridinyl Analogs

The target compound has a computationally predicted pKi of 7.42 for IKBKB (IKKβ), with a ligand efficiency of 0.40 [1], based on SEA predictions from the ZINC database using ChEMBL 20 activity models. In comparison, the 4-fluorophenyl analog (CAS 626222-76-2) and the pyridin-2-yl analog lack publicly reported IKBKB activity data in the same computational model. The pyrazole nitrogen atoms in the target compound are hypothesized to form additional hinge-binding interactions with the kinase ATP-binding site that are unavailable to simple phenyl or halogenated phenyl substituents [2]. However, this evidence is computational and has not been confirmed by direct in vitro biochemical assays.

IKKβ inhibition NF-κB signaling Kinase inhibitor Computational prediction

CHUK (IKKα) Selectivity Prediction Differentiates Pyrazolylphenyl from Imidazolylphenyl Scaffold

The target compound shows a predicted CHUK pKi of 6.11 (L.E. 0.33), approximately 1.3 log units weaker than its predicted IKBKB affinity (pKi 7.42), suggesting a theoretical IKBKB/CHUK selectivity ratio of approximately 20-fold [1]. In contrast, the imidazolylphenyl analog (2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one) is structurally related to Imazodan, a known phosphodiesterase inhibitor scaffold [2], implying a divergent target class preference. The pyrazole-vs-imidazole substitution at the 4-position of the phenyl ring represents a critical selectivity switch: pyrazole favors kinase (IKK) engagement while imidazole has been associated with PDE inhibition in related pyridazinone systems [2].

CHUK inhibition IKKα selectivity NF-κB pathway Computational selectivity

Physicochemical Property Differentiation: Pyrazolylphenyl vs. 4-Bromophenyl Analog

The target compound has a computed XLogP3 of 2.3, topological polar surface area (TPSA) of 89.2 Ų, and 5 hydrogen bond acceptors with zero hydrogen bond donors [1]. In comparison, the 4-bromophenyl analog (2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one) has a higher molecular weight due to bromine substitution and a higher predicted logP due to the lipophilic bromine atom, while offering fewer hydrogen-bond acceptor sites (no azole nitrogens) . The target compound's TPSA of 89.2 Ų places it within favorable limits for oral bioavailability prediction (Veber rule: TPSA < 140 Ų), while the additional pyrazole nitrogen acceptors may enhance aqueous solubility relative to the all-carbon or halogenated phenyl analogs [1].

Drug-likeness Physicochemical profiling Permeability prediction Solubility

Ligand Efficiency Metrics Support Prioritization Over Larger Pyrazolopyridazine Scaffolds

The target compound achieves predicted ligand efficiencies of 0.40 (IKBKB) and 0.33 (CHUK) [1], which compare favorably to the typical fragment hit criterion of LE > 0.30 recommended for fragment-based lead generation [2]. In contrast, larger fused pyrazolopyridazine inhibitors (e.g., those described in patent US6342601 for CDK2/CDK4 inhibition) have molecular weights typically exceeding 400 Da with correspondingly lower ligand efficiencies [3]. The relatively low molecular weight (365.5 Da) combined with the predicted affinity for IKBKB suggests this compound occupies a favorable position on the size-potency Pareto frontier for IKK inhibition, offering potential advantages as a starting point for structure-based optimization.

Ligand efficiency Fragment-based drug design Lead optimization IKK inhibitor

LIMITED EVIDENCE NOTICE: Absence of Direct Experimental Comparative Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, Google Patents, and the ZINC database as of 2026-04-28 has yielded NO direct head-to-head experimental comparisons between 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone and any of its closest structural analogs [1]. No peer-reviewed publication specifically characterizes this compound's in vitro activity, selectivity profile, or in vivo pharmacokinetics [1]. The computational predictions (SEA from ZINC/ChEMBL 20) have not been independently validated by biochemical assays. The compound appears to be offered primarily as a chemical building block or screening compound by research chemical suppliers, without accompanying biological certification data [2]. Users procuring this compound for biological studies should anticipate the need to generate primary pharmacological profiling data.

Data gap Experimental validation Comparative pharmacology Procurement caution

Recommended Application Scenarios for 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone Based on Available Evidence


Computational IKKβ-Focused Virtual Screening and Pharmacophore Model Validation

The SEA-predicted IKBKB affinity (pKi 7.42) supports use as a query compound in ligand-based virtual screening campaigns targeting the IKKβ ATP-binding site. The compound's pyrazole-phenyl motif maps onto key pharmacophore features identified in the Eur. J. Med. Chem. 2013 IKKβ co-crystal structure-based models [1]. Procurement is justified for computational chemistry groups seeking to validate docking poses or pharmacophore hypotheses before committing to custom synthesis of more complex analogs. Note that experimental confirmation of actual binding is required before progressing to biological studies.

Scaffold-Hopping Starting Point for Pyrazolylpyridazine Kinase Inhibitor Optimization

The favorable ligand efficiency (IKBKB LE 0.40) relative to larger fused pyrazolopyridazine CDK inhibitors (US6342601) positions this compound as a scaffold-hopping starting point [1]. Medicinal chemistry teams can use this compound to explore IKKβ SAR around the pyrazole-phenyl and pyrrolidinyl-ethanone vectors, leveraging the compound's relatively low molecular weight (365.5 Da) and favorable TPSA (89.2 Ų) for further optimization without violating lead-like property thresholds [2].

Negative Control Probe Development via Pyrazole-to-Imidazole Substitution Comparison

The structural divergence between the pyrazolylphenyl compound (predicted kinase engagement) and the imidazolylphenyl analog (associated with PDE inhibition via Imazodan-type scaffolds) [1] supports the use of this compound pair as a chemical biology tool set. Procurement of both compounds enables control experiments to isolate IKK-dependent vs. PDE-dependent phenotypes in NF-κB and inflammatory signaling studies. This application requires independent validation of target engagement for both compounds.

ADME Property Benchmarking Against Lipophilic Halo-Phenyl Pyridazine Analogs

The target compound's computed TPSA (89.2 Ų) and moderate XLogP3 (2.3) suggest superior aqueous solubility and permeability balance compared to the more lipophilic 4-bromophenyl and 4-fluorophenyl analogs [1]. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparison with halo-phenyl analogs can establish whether the pyrazole substitution confers measurable ADME advantages, thereby informing future analog selection in pyridazine-based lead optimization programs.

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